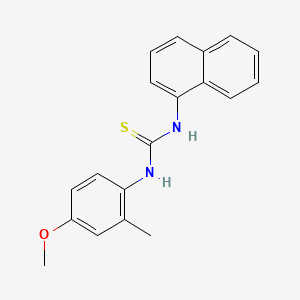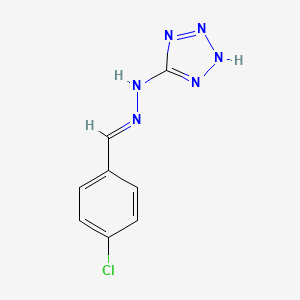![molecular formula C16H14ClNO4 B5817905 methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate, also known as MCLA, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. MCLA is a fluorescent probe that can be used to study G protein-coupled receptors (GPCRs), a family of proteins that play a crucial role in cell signaling and are involved in numerous physiological processes.
科学的研究の応用
Methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is a useful tool for studying GPCRs, which are involved in a variety of physiological processes including vision, taste, smell, and hormone regulation. By labeling GPCRs with methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate, researchers can study their structure, function, and interactions with other proteins. methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate has been used to study a variety of GPCRs, including the adenosine A1 receptor, the dopamine D2 receptor, and the opioid receptor.
作用機序
Methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate works by binding to the transmembrane domain of GPCRs. Once bound, it undergoes a conformational change that results in fluorescence. The fluorescence of methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate can be used to monitor the binding of ligands to GPCRs, as well as the conformational changes that occur upon ligand binding.
Biochemical and Physiological Effects:
methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is a relatively safe compound that does not have any known toxic effects. However, it is important to note that methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is a fluorescent probe and therefore may interfere with the function of the GPCR it is labeling. Additionally, methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate may not label all GPCRs equally, and its labeling efficiency may vary depending on the specific GPCR being studied.
実験室実験の利点と制限
One of the main advantages of using methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is its high sensitivity and selectivity for GPCRs. methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is also relatively easy to use and can be used in a variety of experimental systems, including cell-based assays and in vivo imaging. However, there are also limitations to using methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate. For example, methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate may not label all GPCRs equally, and its labeling efficiency may vary depending on the specific GPCR being studied. Additionally, methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is a relatively expensive compound, which may limit its use in some research settings.
将来の方向性
There are several future directions for research involving methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate. One area of research is the development of new fluorescent probes that can label GPCRs with higher efficiency and specificity. Another area of research is the use of methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), to study GPCRs in vivo. Finally, methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate may also have potential therapeutic applications, such as in the development of new drugs that target GPCRs.
合成法
The synthesis of methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate involves several steps. The first step is the synthesis of 4-chlorobenzoyl chloride, which is then reacted with 3-aminophenol to form 3-[(4-chlorobenzoyl)amino]phenol. This compound is then reacted with methyl chloroacetate to form methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate. The overall yield of the synthesis is approximately 20%.
特性
IUPAC Name |
methyl 2-[3-[(4-chlorobenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-14-4-2-3-13(9-14)18-16(20)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHKCHQXOXTLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)
![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)



![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
